molecular formula C17H18O3 B15332284 (R)-2,3-Bis(benzyloxy)propanal

(R)-2,3-Bis(benzyloxy)propanal

Cat. No.: B15332284
M. Wt: 270.32 g/mol
InChI Key: MKESOGHEPAYRNF-UHFFFAOYSA-N
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Description

(R)-2,3-Bis(benzyloxy)propanal is a chiral organic compound with the molecular formula C17H20O3 It is characterized by the presence of two benzyloxy groups attached to the second and third carbon atoms of a propanal molecule

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-glycerol, the benzyloxy groups can be introduced through selective protection and subsequent functional group transformations.

  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries, asymmetric synthesis can be employed to achieve the desired stereochemistry. This method often involves the use of organometallic reagents and enantioselective reactions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatographic separation to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the aldehyde group can lead to the formation of (R)-2,3-bis(benzyloxy)propanol.

  • Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: (R)-2,3-Bis(benzyloxy)propanoic acid

  • Reduction: (R)-2,3-Bis(benzyloxy)propanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(R)-2,3-Bis(benzyloxy)propanal has several applications in scientific research:

  • Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and chiral recognition processes.

  • Industry: Its use in asymmetric synthesis makes it valuable in the production of fine chemicals and specialty materials.

Mechanism of Action

(R)-2,3-Bis(benzyloxy)propanal is similar to other chiral compounds with multiple benzyloxy groups, such as (R)-2,3-bis(benzyloxy)propanol and (R)-2,3-bis(benzyloxy)propanoic acid. its unique stereochemistry and functional groups make it distinct in terms of reactivity and applications. The presence of the aldehyde group in this compound allows for different chemical transformations compared to its alcohol and carboxylic acid counterparts.

Comparison with Similar Compounds

  • (R)-2,3-Bis(benzyloxy)propanol

  • (R)-2,3-Bis(benzyloxy)propanoic acid

  • 1,3-Dibenzyloxy-2-propanol

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,3-bis(phenylmethoxy)propanal

InChI

InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2

InChI Key

MKESOGHEPAYRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2

Origin of Product

United States

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